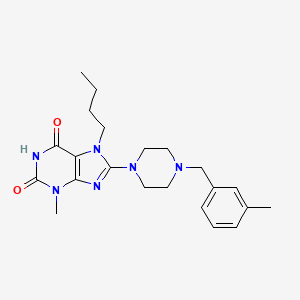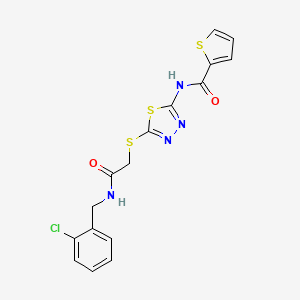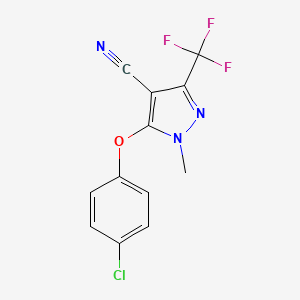
5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C12H7ClF3N3O and its molecular weight is 301.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Pyrazole derivatives, such as those investigated by Yadav et al. (2016), have shown significant potential as corrosion inhibitors for metals in acidic environments. The study focused on the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution. The derivatives exhibited high inhibition efficiency, suggesting their utility in protecting metals from corrosion, which is crucial in industrial applications like oil and gas pipelines and water treatment facilities (Yadav et al., 2016).
Optical and Electronic Properties
Research on pyrazole derivatives has also extended to the exploration of their optical and electronic properties. For instance, Zedan et al. (2020) investigated the structural, optical, and junction characteristics of pyrazolo pyridine derivatives, highlighting their potential in electronic and photovoltaic applications. Such compounds can be used in the development of new materials for electronic devices, including sensors and solar cells (Zedan et al., 2020).
Material Science and Nanotechnology
The study of the electronic properties of fluoropyrazolecarbonitrile derivatives, as well as their interaction with fullerene molecules, opens new avenues in material science and nanotechnology. This research can lead to the development of new materials with enhanced spectral properties, useful in various high-tech applications, including organic electronics and nanodevices (Research on Electronic Properties, 2022).
Synthesis and Biological Activity
Furthermore, pyrazole derivatives have been synthesized and studied for their biological activity and cytotoxicity, as demonstrated by Al-Adiwish et al. (2017). Such compounds hold promise in pharmaceutical research, particularly in the development of new therapeutic agents with potential antibacterial, antifungal, and anticancer activities (Al-Adiwish et al., 2017).
Safety and Hazards
The safety data sheet for a related compound, “4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
Mechanism of Action
Target of Action
The primary target of 5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
The compound interacts with its target, the acetylcholinesterase enzyme, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter . The resulting changes include prolonged synaptic transmission, which can have various effects depending on the specific neural pathways involved .
Biochemical Pathways
The affected pathway is the cholinergic system, specifically the synaptic transmission process . By inhibiting acetylcholinesterase, the compound disrupts the normal function of this pathway, leading to prolonged synaptic transmission . The downstream effects can include increased stimulation of muscles and glands, as well as potential impacts on learning and memory processes .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been predicted using computational tools . The compound is predicted to have good oral bioavailability, as indicated by its lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) . These properties suggest that the compound can be well absorbed from the oral route and can reach its target sites effectively .
Result of Action
The molecular and cellular effects of the compound’s action include a dose-dependent anti-acetylcholinesterase activity . This activity can lead to increased concentrations of acetylcholine in the synaptic cleft, resulting in prolonged synaptic transmission . The compound’s action could potentially be beneficial for treating neurodegenerative disorders, given its remarkable anti-acetylcholinesterase activity .
Properties
IUPAC Name |
5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3O/c1-19-11(20-8-4-2-7(13)3-5-8)9(6-17)10(18-19)12(14,15)16/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMMCQHTRLMVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

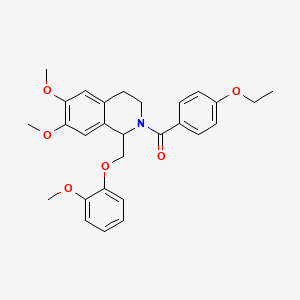
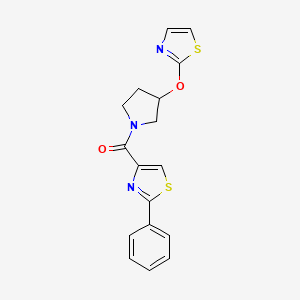
![(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2868056.png)
![N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2868058.png)
![3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2868060.png)
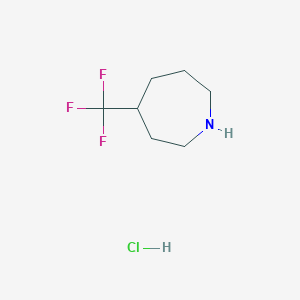

![2-chloro-N-{3-[methyl(phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2868063.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2868066.png)
![N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)prop-2-enamide](/img/structure/B2868069.png)
